Cas no 3405-88-7 ((4-Chlorophenylthio)acetic acid)

(4-Chlorophenylthio)acetic acid structure
3405-88-7 structure
Product Name:(4-Chlorophenylthio)acetic acid
Numero CAS:3405-88-7
MF:C8H7ClO2S
MW:202.657980203629
MDL:MFCD00021762
CID:84736
PubChem ID:55471
Update Time:2025-04-18

(4-Chlorophenylthio)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-Chlorophenylthio)acetic acid
    • [(4-Chlorophenyl)thio]acetic acid
    • 2-((4-Chlorophenyl)thio)acetic acid
    • 2-(4-chlorophenyl)sulfanylacetic acid
    • 2-[(4-chlorophenyl)thio]acetic acid
    • (4-CHLORO-PHENYLSULFANYL)-ACETIC ACID
    • p-Chlorophenylmercaptoacetic acid
    • Acetic acid, ((p-chlorophenyl)thio)-
    • 2-(4-Chlorophenylthio)acetic acid
    • 2-[(4-chlorophenyl)sulfanyl]acetic acid
    • [(p-Chlorophenyl)thio]acetic acid
    • .alpha.-(p-Chlorophenylthio)acetic acid
    • Acetic acid, [(4-chlorophenyl)thio]-
    • Maybridge1_005876
    • CHEBI:194702
    • NSC33051
    • HMS558D02
    • NCGC00329324-01
    • AS-62282
    • 2-((4-Chlorophenyl)thio)aceticacid
    • BRN 1871569
    • JNG
    • SN 4095
    • W 2683
    • CS-0035436
    • 2-(4-chlorophenyl)sulanylacetic acid
    • .alpha.-(p-Chlorophenylmercapto)acetic acid
    • AB01322776-02
    • 3405-88-7
    • 2-(p-Chlorophenylthio)acetic acid
    • SY122800
    • NSC 33051
    • [(4-Chlorophenyl)sulfanyl]acetic acid
    • CHEMBL369615
    • NSC-33051
    • DTXSID90187657
    • AA-516/30012060
    • Z55179956
    • [(4-Chlorophenyl)sulfanyl]acetic acid #
    • EN300-16335
    • WR 5994
    • (4-Chlorophenyl)thioglycolic acid
    • p-Chlorophenylthioacetic acid
    • CCG-1607
    • ((p-Chlorophenyl)thio)acetic acid
    • Acetic acid, ((4-chlorophenyl)thio)-
    • AM100681
    • W11890
    • YPKLXLYGMAWXDO-UHFFFAOYSA-N
    • FT-0675974
    • MFCD00021762
    • 4-chlorophenylsulfanylacetic acid
    • SCHEMBL1286277
    • AKOS000264443
    • A875115
    • (4-CHLOROPHENYLTHIO)ACETICACID
    • BBL000180
    • acetic acid, 2-(4-chlorophenyl)thio-
    • ALBB-009422
    • STK288043
    • DB-068929
    • MDL: MFCD00021762
    • Inchi: 1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
    • Chiave InChI: YPKLXLYGMAWXDO-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)SCC(=O)O
    • BRN: 1871569

Proprietà calcolate

  • Massa esatta: 201.98600
  • Massa monoisotopica: 201.985528
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 62.6

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca o crema
  • Densità: 1.3409 (estimate)
  • Punto di fusione: 104-107 °C(lit.)
  • Punto di ebollizione: 348.4°Cat760mmHg
  • Punto di infiammabilità: 164.5°C
  • PSA: 62.60000
  • LogP: 2.51670
  • Solubilità: Non determinato

(4-Chlorophenylthio)acetic acid Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • RTECS:AG1075000
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Frasi di rischio:R36/37/38

(4-Chlorophenylthio)acetic acid Prezzodi più >>

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3405-88-7 99.18%
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Chemenu
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